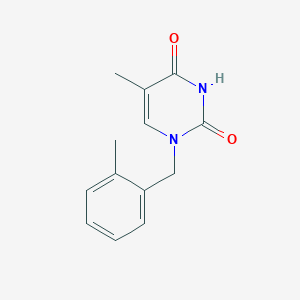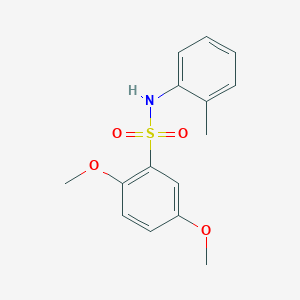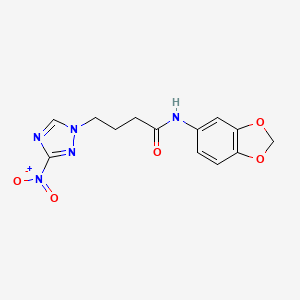![molecular formula C17H18N2O4S B5672143 N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)
N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves sophisticated chemical procedures aiming at achieving specific structural features that confer desired properties. For instance, the discovery and investigation of related compounds have highlighted the importance of structural modifications to enhance cytotoxic properties against cancer cells, showcasing the role of structural design in developing potential antineoplastic agents (Hossain et al., 2020). Moreover, the synthesis of morpholines, which are related to the morpholinylcarbonyl group in the compound of interest, involves starting from vicinal amino alcohols, oxiranes, and aziridines, indicating a complex synthetic route that could be applicable to N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide and related compounds is crucial for their biological activity. The presence of the morpholine ring has been studied extensively, revealing that this moiety is present in various organic compounds developed for diverse pharmacological activities. This highlights the significance of the morpholine structure in contributing to the compound's overall properties and potential applications (Asif & Imran, 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine structures and benzenesulfonamide groups often lead to products with significant biological activity. For instance, compounds with the morpholine ring have shown promise in antimalarial and antimycobacterial properties, indicating the broad spectrum of chemical reactions these compounds can undergo and the diverse properties they can exhibit (Hossain et al., 2020).
Physical Properties Analysis
The physical properties of compounds like N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and investigation of related compounds have emphasized the role of structural elements in determining these physical properties, which are crucial for their handling, storage, and application in different scientific domains (Chayka et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for catalysis, and participation in chemical reactions, are pivotal for understanding the applications and functionality of N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Research into similar compounds has provided insights into how the molecular structure, particularly the presence of functional groups like the morpholine ring and benzenesulfonamide, influences these chemical properties and the resulting biological activity (Asif & Imran, 2019).
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(19-10-12-23-13-11-19)14-6-8-15(9-7-14)18-24(21,22)16-4-2-1-3-5-16/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLQWOFYSJUPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanoyl)-4-phenylpiperazine](/img/structure/B5672060.png)
![N~4~-[(3,5-dimethylisoxazol-4-yl)methyl]-6-ethyl-N~4~,5-dimethylpyrimidine-2,4-diamine](/img/structure/B5672076.png)
![4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine](/img/structure/B5672079.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5672095.png)
![6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)
![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
![2-allyl-6-[(mesitylamino)methyl]phenol](/img/structure/B5672112.png)
![2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5672130.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)
![5-(aminosulfonyl)-N-[1-(3-chlorophenyl)cyclopropyl]-2-fluorobenzamide](/img/structure/B5672136.png)


